1-Bromo-2,3,5-tris(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is an organic compound with the molecular formula C12H17BrO6 and a molecular weight of 337.16 g/mol . This compound is characterized by the presence of a bromine atom and three methoxymethoxy groups attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene typically involves the bromination of a precursor compound followed by the introduction of methoxymethoxy groups. One common synthetic route involves the bromination of 1,2,3,5-tetramethoxybenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2,3,5-tris(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,5-tris(methoxymethoxy)benzene is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3,5-tris(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxymethoxy groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3,5-tris(methoxymethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-2-(methoxymethoxy)benzene: This compound has a similar structure but with fewer methoxymethoxy groups, resulting in different reactivity and applications.
1,3,5-Tris(bromomethyl)benzene: This compound contains three bromomethyl groups instead of methoxymethoxy groups, leading to different chemical properties and uses.
1-Bromo-3-methoxybenzene: This compound has a single methoxy group and a bromine atom, making it less complex and with distinct reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C12H17BrO6 |
---|---|
Molekulargewicht |
337.16 g/mol |
IUPAC-Name |
1-bromo-2,3,5-tris(methoxymethoxy)benzene |
InChI |
InChI=1S/C12H17BrO6/c1-14-6-17-9-4-10(13)12(19-8-16-3)11(5-9)18-7-15-2/h4-5H,6-8H2,1-3H3 |
InChI-Schlüssel |
IWJNEQFPKIEVID-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC(=C(C(=C1)Br)OCOC)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.